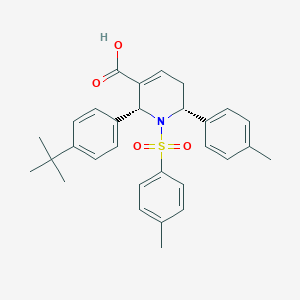
Boc-NH-PEG1-C5-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-NH-PEG1-C5-OH is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are bifunctional molecules that can selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of these PROTACs, facilitating the connection between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG1-C5-OH typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of a polyethylene glycol (PEG) chain. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Boc-NH-PEG1-C5-OH undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution Reactions: Products include various PEG derivatives with different functional groups.
Deprotection Reactions: The primary amine derivative is the major product.
Scientific Research Applications
Boc-NH-PEG1-C5-OH has numerous applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of advanced materials and drug delivery systems.
Mechanism of Action
Boc-NH-PEG1-C5-OH functions as a linker in PROTACs, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein. This connection brings the target protein in proximity to the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG1-OH: Another PEG-based PROTAC linker with similar applications.
Boc-NH-PEG5-acid: A PEG linker with a longer chain length, offering different solubility and flexibility properties.
Uniqueness
Boc-NH-PEG1-C5-OH is unique due to its specific chain length and functional groups, which provide optimal properties for certain PROTAC applications. Its balance of hydrophilicity and flexibility makes it suitable for various biological and chemical environments .
Properties
Molecular Formula |
C12H25NO4 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-hydroxypentoxy)ethyl]carbamate |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15) |
InChI Key |
CUHGWBFUDZNHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)

![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)


![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
